molecular formula C12H14O3 B15422595 Methyl 4-(2-methyl-3-oxopropyl)benzoate CAS No. 112357-98-9

Methyl 4-(2-methyl-3-oxopropyl)benzoate

Cat. No.: B15422595
CAS No.: 112357-98-9
M. Wt: 206.24 g/mol
InChI Key: VTNYORASUKQLBF-UHFFFAOYSA-N
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Description

Methyl 4-(2-methyl-3-oxopropyl)benzoate (CAS: Not explicitly provided, referred to as 3a in synthesis protocols) is a benzoate ester derivative featuring a 2-methyl-3-oxopropyl substituent at the para position of the benzene ring. This compound is synthesized via a nickel- and photoredox-catalyzed β-C-H arylation of aldehydes/ketones, yielding an 86% isolated product after purification by flash chromatography (PE/Et₂O = 10/1) . Key spectroscopic data include FT-IR peaks at 3324 cm⁻¹ (C-H stretch), 2969 cm⁻¹ (alkyl C-H), and 1710 cm⁻¹ (ester C=O), consistent with its structural features .

Properties

CAS No.

112357-98-9

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

methyl 4-(2-methyl-3-oxopropyl)benzoate

InChI

InChI=1S/C12H14O3/c1-9(8-13)7-10-3-5-11(6-4-10)12(14)15-2/h3-6,8-9H,7H2,1-2H3

InChI Key

VTNYORASUKQLBF-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=C(C=C1)C(=O)OC)C=O

Origin of Product

United States

Comparison with Similar Compounds

Key Differences from this compound :

  • Synthetic Route: C1–C7 are synthesized via condensation of quinoline-4-carbonyl chlorides with piperazine-linked methyl benzoates, followed by crystallization in ethyl acetate . In contrast, the target compound is synthesized via photoredox catalysis .
  • Substituent Effects : The electron-withdrawing groups (e.g., Br, Cl, CF₃) in C2–C7 likely enhance stability and alter solubility compared to the ketone-bearing alkyl chain in 3a.
  • Characterization : While 3a is characterized solely by FT-IR and yield data, C1–C7 include detailed ¹H NMR and HRMS, suggesting broader applicability in drug discovery .

Substituted Benzoate Esters with Ketone/Amino Groups ()

Methyl 2-Benzoylamino-3-arylaminobut-2-enoates (): These compounds feature an enamino-ketone moiety linked to the benzoate core. For example, Methyl 2-benzoylamino-3-oxobutanoate (1) is synthesized via PTSA-catalyzed condensation in benzene, yielding arylaminobut-2-enoates . Unlike 3a, these compounds lack the 2-methyl-3-oxopropyl chain and instead incorporate aromatic amines, which may confer distinct reactivity in nucleophilic additions.

3-(4-Hydroxy-3-methoxyphenyl)-2-oxopropyl benzoate (): This compound (C₁₇H₁₆O₅, MW 300.31) shares a ketone group but replaces the methyl and benzoate substituents with a 4-hydroxy-3-methoxyphenyl group. Its InChIKey (CEBLIPZJHBZGKI-UHFFFAOYSA-N) and CAS (934248-67-6) are documented, but synthetic details are absent . The phenolic hydroxyl group likely increases polarity compared to 3a.

Research Findings and Implications

  • Functional Group Impact: The 2-methyl-3-oxopropyl group in 3a may offer unique reactivity in Michael additions or reductions, whereas the quinoline-based analogs (C1–C7) are tailored for π-π stacking interactions in biological targets .
  • Characterization Gaps : 3a lacks ¹H NMR and HRMS data, limiting direct comparison with the well-documented C1–C7 series. Future studies should prioritize full spectroscopic profiling.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-(2-methyl-3-oxopropyl)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nickel/photoredox dual catalytic systems. Key steps include:

  • Reactants : 4-(2-methyl-3-oxopropyl)benzoic acid derivatives and methylating agents.
  • Catalysts : Nickel complexes (e.g., Ni(acac)₂) and photoredox catalysts (e.g., Ir(ppy)₃).
  • Conditions : Visible light irradiation, room temperature, and inert atmosphere (N₂/Ar).
  • Purification : Flash chromatography with petroleum ether (PE)/diethyl ether (Et₂O) gradients (e.g., PE/Et₂O = 10:1).

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

  • FT-IR : Identify carbonyl (C=O) stretches (e.g., 1710–1730 cm⁻¹ for ester and ketone groups) .
  • HRMS : Confirm molecular formula (e.g., [M+Na]⁺ = 269.1148 for C₁₂H₁₄O₃) .
  • NMR : Use ¹H/¹³C NMR to resolve methyl, oxopropyl, and aromatic protons (e.g., δ 2.1–2.5 ppm for methyl groups) .
  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to determine 3D structure and intermolecular interactions .

Note : For crystalline derivatives, ORTEP-3 can visualize thermal ellipsoids and validate hydrogen-bonding networks .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

Methodological Answer :

  • DFT Calculations : Model transition states for nickel-mediated C–H activation and photoredox-induced radical coupling .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF or Et₂O) on reaction kinetics.
  • Docking Studies : Explore interactions with biological targets (e.g., enzymes) using the trifluoromethyl group’s lipophilicity .

Case Study : Computational predictions aligned with experimental yields (86%) in photoredox reactions, validating the mechanism .

Q. How can researchers resolve contradictions in reported biological activities of structurally similar benzoate derivatives?

Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring) using analogs like 4-fluorophenyl or 4-chlorophenyl derivatives .
  • Meta-Analysis : Control variables such as assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges.
  • Reproducibility Checks : Validate protocols using standardized reference compounds (e.g., FDA-approved ester-based drugs) .

Example : this compound’s antiviral activity may vary due to differences in cell permeability or metabolic stability .

Q. What strategies optimize the regioselectivity of ester hydrolysis in this compound derivatives?

Methodological Answer :

  • pH Control : Use alkaline conditions (pH > 10) to selectively hydrolyze the methyl ester while preserving the ketone group.
  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective hydrolysis under mild conditions.
  • Protecting Groups : Temporarily block the oxopropyl moiety with tert-butyldimethylsilyl (TBDMS) ethers during functionalization .

Data Insight : Hydrolysis yields drop below 50% if competing side reactions (e.g., ketone reduction) are not suppressed .

Q. How do intermolecular interactions in crystalline this compound affect its stability?

Methodological Answer :

  • Hydrogen Bonding : Analyze C=O⋯H–O interactions between ester and ketone groups using Hirshfeld surfaces.
  • Packing Analysis : Identify π-π stacking of aromatic rings and van der Waals contacts via SHELXL refinement .
  • Thermogravimetry (TGA) : Correlate thermal decomposition temperatures (Td) with crystal packing density.

Reference : Related benzoate derivatives show Td > 200°C due to robust hydrogen-bonded networks .

Q. What are the challenges in scaling up this compound synthesis while maintaining enantiopurity?

Methodological Answer :

  • Catalyst Loading : Reduce costs by optimizing nickel catalyst recycling (e.g., <5 mol%).
  • Flow Chemistry : Improve light penetration and mixing in photoredox reactions for consistent yields.
  • Chiral Resolution : Use chiral stationary phases (e.g., cellulose esters) in preparative HPLC to separate enantiomers .

Note : Pilot-scale trials report <5% enantiomeric excess (ee) loss when reaction time is tightly controlled .

Q. How can researchers validate the absence of genotoxic impurities in this compound batches?

Methodological Answer :

  • LC-MS/MS : Detect trace impurities (e.g., phthalate byproducts) at ppm levels using reference standards .
  • Ames Test : Assess mutagenicity with Salmonella typhimurium strains (TA98/TA100).
  • ICH Guidelines : Follow Q3A/B limits for residual solvents and elemental impurities (e.g., Ni < 10 ppm) .

Regulatory Insight : Impurities like 4-oxoalkyl derivatives must be <0.15% to meet pharmacopeial standards .

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